molecular formula C18H16FNO2S2 B2914402 4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide CAS No. 1797143-64-6

4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide

Cat. No.: B2914402
CAS No.: 1797143-64-6
M. Wt: 361.45
InChI Key: PUOBNBDLGFVIIU-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide: is a complex organic compound characterized by its fluorine, methyl, and thiophene groups. This compound is part of the sulfonamide family, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of thiophene with a halogenated benzene derivative under palladium catalysis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the sulfonamide group to sulfonyl chloride.

  • Reduction: : Reduction of the fluorine atom to a hydrogen atom.

  • Substitution: : Replacement of the methyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: : Using reducing agents like lithium aluminum hydride.

  • Substitution: : Using nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

  • Oxidation: : Formation of sulfonyl chloride derivatives.

  • Reduction: : Formation of hydrofluoro compounds.

  • Substitution: : Formation of various substituted benzene derivatives.

Scientific Research Applications

4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide:

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and antibacterial agents.

  • Material Science: : Its unique structure makes it suitable for use in organic electronic materials.

  • Biology: : It can be employed in biochemical studies to understand enzyme mechanisms and interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide: can be compared to other sulfonamide derivatives, such as sulfa drugs used in antibiotics. While both share the sulfonamide group, the presence of fluorine and thiophene groups in this compound provides unique chemical and biological properties.

List of Similar Compounds

  • Sulfa Drugs: : Common antibiotics like sulfamethoxazole.

  • Fluoroaromatic Compounds: : Compounds with fluorine-substituted aromatic rings.

  • Thiophene Derivatives: : Compounds containing the thiophene ring structure.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S2/c1-13-10-16(6-7-18(13)19)24(21,22)20-11-14-4-2-3-5-17(14)15-8-9-23-12-15/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOBNBDLGFVIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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